An In-depth Technical Guide to 4-Fluorobicyclo[2.2.2]octan-1-amine Hydrochloride
An In-depth Technical Guide to 4-Fluorobicyclo[2.2.2]octan-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical and physical properties of 4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride, a unique and valuable building block in modern medicinal chemistry. We will delve into its synthesis, reactivity, and applications, with a focus on the scientific rationale behind its use in drug design and development.
Introduction: A Bioisostere for Navigating Chemical Space
4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride belongs to a class of rigid, three-dimensional molecular scaffolds that have gained significant traction in drug discovery. The bicyclo[2.2.2]octane core serves as a saturated bioisostere for the phenyl ring, offering a means to escape the "flatland" of aromatic compounds and explore new regions of chemical space with improved physicochemical properties. The introduction of a fluorine atom at the bridgehead position further modulates the molecule's electronic and biological characteristics, making it a powerful tool for fine-tuning drug candidates.
The strategic incorporation of fluorine in drug molecules can significantly alter their metabolic stability, binding affinity, and bioavailability. In the case of 4-fluorobicyclo[2.2.2]octan-1-amine, the fluorine atom's strong electron-withdrawing effect can lower the basicity of the amine group, which can be advantageous for optimizing a drug's pharmacokinetic profile.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and drug design. While comprehensive experimental data for 4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride is not extensively reported in publicly available literature, we can infer and present a combination of known and predicted properties.
| Property | Value | Source |
| CAS Number | 1397343-11-1 | [1] |
| Molecular Formula | C₈H₁₅ClFN | [1] |
| Molecular Weight | 179.66 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point (free base) | 155-157 °C | [3] |
| Predicted XlogP | 1.1 | [4] |
| Storage Temperature | Room temperature or refrigerator, under inert atmosphere | [2] |
Synthesis and Characterization
The synthesis of 4-substituted bicyclo[2.2.2]octane derivatives often involves multi-step sequences. While a specific, detailed protocol for 4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride is not widely published, a plausible synthetic strategy can be devised based on established methodologies for related compounds.
A potential synthetic route could start from a commercially available bicyclo[2.2.2]octane precursor. Key transformations might include the introduction of a functional group at the 1-position that can be converted to an amine, and a separate step for the introduction of the fluorine atom at the 4-position.
Hypothetical Synthetic Workflow:
Caption: A potential synthetic pathway to the target compound.
Characterization:
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum would be expected to show complex multiplets for the methylene protons of the bicyclic core. The chemical shifts would be influenced by the presence of the fluorine and amino groups.
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¹³C NMR: The carbon NMR would provide key information on the number of unique carbon environments. The carbon atom attached to the fluorine would exhibit a large one-bond C-F coupling constant. While a specific spectrum for the hydrochloride salt is not available, the chemical shifts for the free base have been reported.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the ammonium salt, C-H stretching of the alkane backbone, and the C-F bond.
-
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. The fragmentation pattern could provide further structural information. Predicted m/z values for various adducts of the free base are available.[4]
Chemical Reactivity and Stability
The reactivity of 4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride is primarily dictated by the amino group. The bridgehead fluorine atom is generally unreactive towards nucleophilic substitution due to the steric hindrance and the instability of a potential bridgehead carbocation (Bredt's rule).
The amine functionality can undergo a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
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Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
The stability of the compound is generally good under standard laboratory conditions. It should be stored in a well-sealed container, away from strong oxidizing agents. As a hydrochloride salt, it is expected to be more stable and less volatile than the corresponding free base.
Applications in Drug Discovery and Medicinal Chemistry
The rigid bicyclo[2.2.2]octane scaffold offers several advantages in drug design:
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Three-Dimensionality: It provides a well-defined three-dimensional structure that can lead to more specific and higher-affinity interactions with biological targets compared to flat aromatic rings.
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Improved Physicochemical Properties: Replacement of a phenyl ring with a bicyclo[2.2.2]octane core can lead to increased solubility and a more favorable lipophilicity profile.
-
Metabolic Stability: The saturated nature of the ring system can block metabolic pathways that would otherwise lead to the degradation of an aromatic ring.
The addition of a fluorine atom at the bridgehead position provides further opportunities for optimization:
-
Modulation of pKa: The electron-withdrawing nature of fluorine lowers the pKa of the amine, which can impact its ionization state at physiological pH, affecting properties like membrane permeability and target binding.
-
Enhanced Binding Interactions: The polarized C-F bond can participate in favorable electrostatic interactions with protein targets.
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Blocking Metabolism: A fluorine atom can be strategically placed to block sites of metabolic oxidation.
4-Fluorobicyclo[2.2.2]octan-1-amine has been utilized as a building block in the synthesis of complex molecules, including potent and safe immunoproteasome inhibitors for anti-inflammatory therapy.[5]
Bioisosteric Replacement Workflow:
Caption: The role of the fluorinated scaffold in lead optimization.
Safety and Toxicology
As with any chemical, proper handling and safety precautions are essential when working with 4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride.
Hazard Statements: [2]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [2]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed or inhaled, seek immediate medical attention. For more detailed information, consult the Material Safety Data Sheet (MSDS) from the supplier.[6]
The toxicology of organofluorine compounds can vary widely depending on the specific structure. While many are inert, some can have significant biological effects. The metabolism of fluorinated compounds can sometimes lead to the release of fluoride ions, which can be toxic at high concentrations.[7]
Conclusion
4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride is a valuable and versatile building block for medicinal chemists. Its rigid, three-dimensional structure, combined with the modulating effect of the bridgehead fluorine atom, provides a powerful tool for the design and synthesis of novel drug candidates with improved physicochemical and pharmacological properties. As the drive to explore new areas of chemical space continues, we can expect to see the increased application of such sophisticated and strategically designed building blocks in the development of the next generation of therapeutics.
References
-
4-fluorobicyclo[2.2.2]octan-1-amine;hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
European Patent Office. (2023). SULFONYLAMINOBENZAMIDE DERIVATIVES (EP 3796975 B1). Retrieved from [Link]
- Enamine. (n.d.). Safety Data Sheet: N-methyl-4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride.
- Wang, S., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(12), 4973–4994.
- Yerien, D. E., Bonesi, S. M., & Postigo, A. (2016). Late-stage fluorination. Organic & Biomolecular Chemistry, 14(35), 8249–8297.
-
PubChem. (n.d.). 4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-amine. Retrieved from [Link]
-
Cenmed Enterprises. (n.d.). 4-fluorobicyclo[2.2.2]octan-1-amine;hydrochloride (C007B-354822). Retrieved from [Link]
- Fisher Scientific. (2009). Safety Data Sheet: 2,2,2-Trifluoroethylamine.
- Jackson, P. F., et al. (2018). Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes. The Journal of Organic Chemistry, 83(15), 8036–8046.
- Stavber, S., & Zupan, M. (1996). Selective and Efficient Direct Fluorination of Polycyclic Aromatic Hydrocarbons Using 1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane Bis(tetrafluoroborate). Chemistry Letters, 25(11), 1077–1078.
- PubChemLite. (n.d.). 4-fluorobicyclo[2.2.2]octan-1-amine hydrochloride.
- PubChemLite. (n.d.). 4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride.
- Aaron Chemistry. (n.d.). S-1-4-Fluorobicyclo[2.2.2]octan-1-ylethan-1-amine hydrochloride.
- Chem-Space. (n.d.). N-Boc-4-[(Cbz-amino)methyl]bicyclo[2.2.2]octan-1-amine.
- Li, Y., et al. (2022). Discovery of Novel Potent and Safe Immunoproteasome Inhibitors with Bridged Ring for Anti-Inflammatory Therapy. Journal of Medicinal Chemistry, 65(21), 14386–14407.
- Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330.
- Li, Y., et al. (2023). Discovery of Novel Potent and Safe Immunoproteasome Inhibitors with Bridged Ring for Anti-Inflammatory Therapy. Journal of Medicinal Chemistry, 66(21), 14386–14407.
- SAGECHEM. (n.d.). 4-fluorobicyclo[2.2.2]octan-1-amine.
- Smith, P. W., et al. (1999). Synthesis of a Tetrasubstituted Bicyclo [2.2.2] Octane as a Potential Inhibitor of Influenza Virus Sialidase. Bioorganic & Medicinal Chemistry Letters, 9(4), 611–614.
- Sigma-Aldrich. (n.d.). 4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride.
- PubChemLite. (n.d.). 4-(difluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride.
-
SpectraBase. (n.d.). 4-Fluorobicyclo-[2.2.2]-octane-1-amine. Retrieved from [Link]
- AChemBlock. (n.d.). 4-Fluorobicyclo[2.2.2]octan-1-amine 95%.
- Promontorio, R. (2018).
- Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 678–680.
-
SpectraBase. (n.d.). 4-Fluorobicyclo-[2.2.2]-octane-1-amine. Retrieved from [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. 4-fluorobicyclo[2.2.2]octan-1-amine hydrochloride | 1397343-11-1 [sigmaaldrich.com]
- 3. 4-Fluoro-bicyclo[2.2.2]octan-1-aMine CAS#: 78385-91-8 [m.chemicalbook.com]
- 4. PubChemLite - 4-fluorobicyclo[2.2.2]octan-1-amine hydrochloride (C8H14FN) [pubchemlite.lcsb.uni.lu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fishersci.com [fishersci.com]
- 7. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
